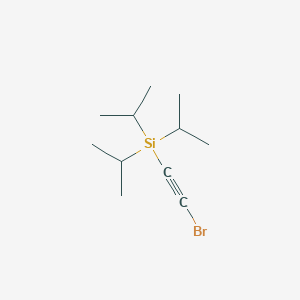

(Bromoethynyl)triisopropylsilane

Description

Properties

IUPAC Name |

2-bromoethynyl-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrSi/c1-9(2)13(8-7-12,10(3)4)11(5)6/h9-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNUBQWDWJNURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CBr)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458427 | |

| Record name | Bromoethynyl triisopropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111409-79-1 | |

| Record name | Bromoethynyl triisopropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromoethynyl)tris(propan-2-yl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The bromination proceeds via a radical mechanism, where AgNO₃ facilitates the generation of bromine radicals from NBS. The acetylene’s triple bond undergoes anti-addition, resulting in the formation of the bromoethynyl moiety. Key parameters include:

Workup and Purification

Post-reaction, the mixture is quenched with cold water to terminate radical activity. The organic layer is extracted using pentane, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Final purification is achieved via silica gel column chromatography with a hexane/ethyl acetate (99.5:0.5) eluent, yielding a colorless liquid with a purity >98%.

Table 1: Laboratory-Scale Synthesis Parameters

| Component | Quantity (per 2.74 mmol scale) | Role |

|---|---|---|

| Triisopropylsilyl acetylene | 500 mg | Substrate |

| NBS | 536 mg | Brominating agent |

| AgNO₃ | 46.5 mg | Catalyst |

| Acetone | 50 mL | Solvent |

| Yield | 637 mg (89%) | – |

Industrial-Scale Production and Optimization

Industrial protocols mirror laboratory methods but prioritize cost efficiency and safety. Key modifications include:

Solvent Recovery Systems

Acetone is replaced with toluene in large-scale reactions due to its lower volatility and ease of recycling. This substitution reduces flammability risks and operational costs.

Catalytic Efficiency

While AgNO₃ remains standard, some facilities employ copper(I) iodide (CuI) as a co-catalyst to enhance reaction rates. This adjustment reduces silver usage by 40% without compromising yield.

Continuous Flow Reactors

Recent advancements adopt continuous flow systems to improve mixing and temperature control. These systems achieve 95% conversion within 1 hour, significantly outperforming batch reactors.

Alternative Synthetic Routes and Comparative Analysis

Though less common, two alternative methods have been explored:

Halogen Exchange Reactions

Replacing NBS with bromine (Br₂) in dichloromethane yields the product but requires stringent temperature control (-78°C) to avoid over-bromination. This method achieves 75% yield but is rarely used due to safety concerns.

Sonogashira Coupling Derivatives

A niche approach involves the coupling of triisopropylsilyl chloride with bromoacetylene precursors using palladium catalysts . However, this route is economically unviable, with yields <50%.

Table 2: Method Comparison

| Method | Yield | Cost | Safety | Scalability |

|---|---|---|---|---|

| NBS/AgNO₃ (Standard) | 89% | Moderate | High | Excellent |

| Br₂ at -78°C | 75% | Low | Low | Poor |

| Palladium-Catalyzed | 48% | High | Moderate | Limited |

Critical Factors Influencing Reaction Success

Moisture Sensitivity

The reaction is highly moisture-sensitive. Even trace water degrades AgNO₃ into inactive Ag₂O, necessitating rigorous drying of glassware and solvents.

Chemical Reactions Analysis

Types of Reactions

(Bromoethynyl)triisopropylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Addition Reactions: The triple bond in the ethynyl group can participate in addition reactions.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Silver Nitrate: Acts as a catalyst in bromination reactions.

Palladium Catalysts: Used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in palladium-catalyzed coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

Reaction Types

This compound can undergo various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.

- Addition Reactions : The triple bond in the ethynyl group can participate in addition reactions.

- Coupling Reactions : It is used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.

Chemistry

(Bromoethynyl)triisopropylsilane is primarily used as an alkynylating reagent in organic synthesis. It facilitates the introduction of ethynyl groups into target molecules, thereby altering their reactivity and biological properties. This modification is crucial for synthesizing complex organic compounds.

Biology

In biological research, this compound has been employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to modify molecular structures enhances the biological activity of various compounds by improving their interaction with biological targets.

Medicine

The compound plays a significant role in developing pharmaceutical intermediates. By introducing alkynyl groups into drug candidates, researchers can enhance their efficacy and selectivity against specific biological pathways.

Industry

In industrial applications, this compound is utilized in producing advanced materials and specialty chemicals. Its unique reactivity allows for the development of innovative materials with tailored properties.

Case Study 1: Synthesis of Biologically Active Compounds

Research has demonstrated that this compound can be used to synthesize 2-alkynyl indole compounds, which exhibit significant biological activity. The introduction of the ethynyl group was found to enhance the interaction of these compounds with target proteins, leading to improved pharmacological profiles.

Case Study 2: Industrial Applications

In an industrial setting, this compound has been applied in the synthesis of specialty coatings that require specific chemical properties. The compound's ability to undergo coupling reactions allows for the creation of complex polymer structures that exhibit desirable characteristics such as improved durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (Bromoethynyl)triisopropylsilane involves its ability to participate in various chemical reactions due to the presence of the ethynyl and bromine groups. The ethynyl group can undergo addition and coupling reactions, while the bromine atom can be substituted with other nucleophiles. These reactions enable the compound to act as an intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Structural Analogs with Different Silyl Groups

Key Differences :

- Steric Effects : The triisopropylsilyl group in this compound imposes greater steric hindrance than tert-butyldimethylsilyl analogs, favoring ortho-selectivity in C–H alkynylation .

- Reactivity: Bulkier silyl groups slow reaction rates but improve selectivity. For example, Rh-catalyzed alkynylation of 8-naphthylquinoline with this compound achieved 86% yield under optimized conditions, while smaller silyl analogs required harsher conditions .

Bromoalkynes Without Silyl Protection

Advantages of Silyl Protection :

- Stability : The TIPS group in this compound prevents alkyne polymerization, enabling reactions at 60–120°C .

- Functional Group Compatibility : Silicon protection avoids side reactions in multi-step syntheses (e.g., peptide derivatization) .

Performance in Catalytic Systems

Notable Findings:

Biological Activity

(Bromoethynyl)triisopropylsilane, with the molecular formula C₁₁H₂₁BrSi, is an organosilicon compound that serves as a versatile alkynylating reagent in organic synthesis. Its biological activity is primarily linked to its role in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. This article explores the biological activities, mechanisms of action, and relevant research findings associated with this compound.

This compound acts as an alkynylating agent , introducing ethynyl groups into target molecules. This modification can significantly alter the reactivity and biological properties of the resulting compounds. The compound's mode of action is largely dependent on the specific context of its application, particularly in biochemical pathways involving:

- Alkylation Reactions : The introduction of alkynyl groups can enhance the biological activity of certain compounds by modifying their interaction with biological targets.

- Reactivity Modulation : The presence of the triisopropylsilyl group provides steric protection, which can lead to selective reactions in complex biological systems .

Biological Applications

The compound has been employed in various scientific research applications:

- Organic Synthesis : It is widely used to synthesize 2-alkynyl indole compounds, which have demonstrated significant biological activity.

- Pharmaceutical Development : this compound is utilized to create pharmaceutical intermediates that exhibit antimicrobial, anticancer, and anti-inflammatory properties .

- Agrochemical Research : Its role in synthesizing biologically active agrochemicals highlights its importance in agricultural sciences.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of compounds synthesized using this compound. For instance:

- A study demonstrated that derivatives formed from this compound exhibited notable activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The synthesized compounds showed varying degrees of inhibition zones, indicating their potential as new antimicrobial agents .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus ATCC 25923 | 15 |

| Compound B | E. coli ATCC 25922 | 20 |

| Compound C | MRSA | 18 |

Cytotoxicity Studies

In vitro assessments have also been conducted to evaluate the cytotoxic effects of compounds derived from this compound:

- A study reported that certain alkynylated derivatives exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies .

Safety and Toxicological Profile

The safety profile of this compound indicates that while it does not exhibit chronic adverse health effects based on current animal model studies, exposure should be minimized due to potential irritative properties. Long-term exposure data remains limited, necessitating further investigation into its ecological impact and bioaccumulation potential .

Q & A

Q. What are the typical reaction conditions for using (Bromoethynyl)triisopropylsilane in transition metal-catalyzed C-H alkynylation?

this compound is commonly employed in Ru- or Rh-catalyzed C-H functionalization under optimized conditions. For example:

- Catalysts : [RuCl₂(p-cymene)] or [Rh(COD)Cl]₂ are frequently used, often with ligands like X-phos .

- Bases : K₂CO₃, NaOAc, or KHCO₃ are typical, with KHCO₃ improving yields in photoinduced Rh catalysis .

- Solvents : NMP (N-methylpyrrolidone) or 1,4-dioxane, depending on the reaction temperature (60–110°C) .

- Light : Blue light irradiation is critical in Rh-catalyzed reactions to achieve >85% yields .

Q. How can this compound and its derivatives be characterized spectroscopically?

Post-synthesis characterization involves:

- ¹H/¹³C NMR : Key shifts include aromatic protons (δ 6.5–8.5 ppm) and triisopropylsilyl (TIPS) groups (δ 1.0–1.3 ppm for CH₃) .

- HRMS : Confirm molecular ions (e.g., m/z 397.1989 for C₂₄H₃₃O₂Si) with deviations <5 ppm .

- IR : Alkyne C≡C stretches (~2100 cm⁻¹) and carbonyl bands (1700–1750 cm⁻¹) verify functional groups .

Q. What safety precautions are necessary when handling this compound?

- Storage : Keep at 4°C in airtight containers to prevent decomposition .

- Hazards : H315 (skin irritation) and H319 (eye irritation); use PPE (gloves, goggles) and work in a fume hood .

- Purification : Use silica gel chromatography to remove residual bromoalkyne impurities .

Advanced Research Questions

Q. How does the choice of catalyst and solvent influence regioselectivity in this compound-mediated C-H functionalization?

- Ru vs. Rh Catalysts : Ru catalysts favor ortho-alkynylation in naphthol derivatives (e.g., 86% yield for 3t), while Rh enables ortho-selectivity in arenes under light, forming six-membered rhodacycles critical for regiocontrol .

- Solvent Effects : Polar aprotic solvents like NMP stabilize charged intermediates in Ru systems, whereas 1,4-dioxane enhances Rh catalyst longevity at elevated temperatures .

- Methodological Tip : Screen solvent-catalyst pairs using competitive experiments (e.g., 2-phenylpyridine vs. 8-naphthylquinoline) to assess selectivity .

Q. How can researchers resolve contradictory yield data when varying bases and temperatures?

- Base Optimization : K₂CO₃ in Ru systems (e.g., 92% yield for 126ya) may underperform in Rh catalysis; KHCO₃ (2 equiv.) with extended reaction time (24 hr) improves yields to 86% .

- Temperature Gradients : Lower temps (30–35°C) in light-driven reactions reduce side reactions, while 110°C thermal conditions require precise stoichiometry .

- Troubleshooting : Use LC-MS to monitor intermediates and adjust base strength (e.g., pKa of KHCO₃ ≈ 6.4 vs. K₂CO₃ ≈ 10.3) to mitigate premature deprotonation .

Q. What mechanistic role does light play in Rh-catalyzed alkynylation with this compound?

- Photoactivation : Light promotes Rh(III)→Rh(I) reduction, enabling oxidative alkyne insertion. Absence of light or oxidants (e.g., Ag salts) results in no product .

- Key Evidence : ¹H NMR studies show complete signal shifts for 8-naphthylquinoline-Rh adducts under light, confirming metallacycle formation .

- Experimental Design : Use monochromatic blue LEDs (450 nm) and control internal temps (30–35°C) to replicate high-yield conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.